molecular formula C12H7F2NO B2363629 4-(2,5-Difluorobenzoyl)pyridine CAS No. 150020-06-7

4-(2,5-Difluorobenzoyl)pyridine

Cat. No. B2363629
CAS RN: 150020-06-7
M. Wt: 219.191
InChI Key: QCICHYIROXZUQG-UHFFFAOYSA-N
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Description

4-(2,5-Difluorobenzoyl)pyridine is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms .

Scientific Research Applications

1. Organometallic Chemistry

4-(2,5-Difluorobenzoyl)pyridine and related compounds have been explored in the field of organometallic chemistry. For example, a study by Caballero et al. (2001) discusses the synthesis of a new polydentate N-heterocyclic biscarbene and its silver(I) complex derivative, highlighting the potential of such compounds in complex formation and organometallic reactions (Caballero et al., 2001).

2. Synthesis of Novel Compounds

The structure of this compound serves as a foundation for the synthesis of novel compounds. Catalani et al. (2010) presented the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of the 2,2-difluorobenzodioxole, demonstrating the compound's utility in medicinal chemistry research (Catalani et al., 2010).

3. Polymer Electrolyte Membrane Fuel Cell Applications

Pyridine-based compounds, including those related to this compound, have applications in high temperature polymer electrolyte membrane fuel cells. Xiao et al. (2005) discussed the synthesis of polybenzimidazoles incorporating main chain pyridine groups for such applications (Xiao et al., 2005).

4. Crystal Structure Studies

The crystal structure of compounds related to this compound has been studied, as seen in the work by Fun and Balasubramani (2009), which details the crystal structure of 2,3-Diaminopyridinium 4-hydroxybenzoate (Fun & Balasubramani, 2009).

5. Antimicrobial Activity

Some derivatives of this compound have been evaluated for their antimicrobial activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and assessed their antimicrobial properties (Bayrak et al., 2009).

6. DNA Binding Studies

Chaudhuri et al. (2007) explored the differential role of the positional isomers of symmetric bis-2-(pyridyl)-1H-benzimidazoles as DNA binding agents, providing insights into molecular recognition processes (Chaudhuri, Ganguly & Bhattacharya, 2007).

properties

IUPAC Name

(2,5-difluorophenyl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCICHYIROXZUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Butyl lithium (70 ml of 2.22M solution, 155 mmole) was added to a solution of pentamethyldiethylenetriamine (23.3 ml, 155 mmole) in THF (250 ml) at -70° C. The solution was stirred for 5 min and 1,4-difluorobenzene (17.7 g, 155 mmole) in THF was added at -70° C. The solution was stirred for 2 hr during which time it was cooled to -75° C. and 4-cyanopyridine (15.6 g, 150 mmole) in THF was added at -75° C. The mixture was allowed to warm to 25° C. slowly and then quenched with ammonium chloride solution. The mixture was diluted with ether and the organic layer was separated. The organic layer was washed with water and 3N hydrochloric acid. The acid washes were stirred for 2 hr and basified with sodium hydroxide. The basic mixture was extracted with ether and the ether solution concentrated in vacuo. The crude product was purified by chromatography on silica eluting with ethyl acetate-hexane (20:1) to give 4-(2,5-difluorobenzoyl)pyridine (16.9 g, 51.5%).
Quantity
70 mL
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reactant
Reaction Step One
Quantity
23.3 mL
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Reaction Step One
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Quantity
250 mL
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reactant
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17.7 g
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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15.6 g
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three

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